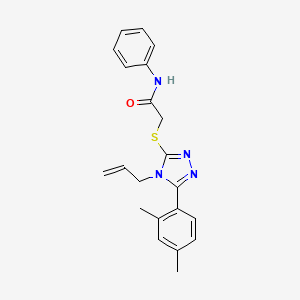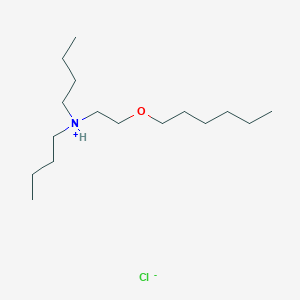
N'-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 4-hydroxyacetophenone with benzimidazole-6-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of certain enzymes and as a potential anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism by which N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10(11-2-5-13(21)6-3-11)19-20-16(22)12-4-7-14-15(8-12)18-9-17-14/h2-9,21H,1H3,(H,17,18)(H,20,22)/b19-10+ |
InChI Key |
FKPHWXFWWXYUGI-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=C(C=C1)N=CN2)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)N=CN2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B12003384.png)

![5-(4-methoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003400.png)

![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)





